molecular formula C62H111N11O14 B12407982 cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]

cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]

Cat. No.: B12407982
M. Wt: 1234.6 g/mol
InChI Key: MRNNXUQYWPWWHD-SEDBRQCOSA-N
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Description

Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] is a cyclic peptide composed of multiple amino acids, including alanine, leucine, valine, and threonine. This compound is known for its unique structural properties and potential biological activities. Cyclic peptides like this one are often studied for their stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA or other deprotecting agents.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by cyclization reagents like HATU.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] involves large-scale SPPS or solution-phase synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.

    Biology: Investigated for its potential to interact with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and binding affinity to targets such as enzymes, receptors, or ion channels. The peptide can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Ala-Leu): A simpler cyclic dipeptide with known biological activities.

    Cyclo(Leu-Thr): Another cyclic dipeptide with potential therapeutic applications.

    Cyclo(Ile-Leu): A cyclic peptide with structural similarities and biological relevance.

Uniqueness

Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] is unique due to its complex structure and the presence of multiple N-methylated amino acids, which enhance its stability and biological activity. This compound’s specific sequence and modifications make it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C62H111N11O14

Molecular Weight

1234.6 g/mol

IUPAC Name

(3R,6S,9S,12S,15S,18S,21R,24S,27S,30S,33S)-6-[(1R)-1-hydroxyethyl]-9-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-33-[(1R)-1-methoxyethyl]-1,3,4,10,13,19,21,24,28-nonamethyl-15,18,27,30-tetrakis(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O14/c1-25-26-27-37(12)51(75)50-56(80)67-47(41(16)74)61(85)68(18)40(15)58(82)72(22)49(42(17)87-24)55(79)66-43(28-32(2)3)59(83)70(20)45(30-34(6)7)53(77)63-38(13)52(76)64-39(14)57(81)69(19)46(31-35(8)9)54(78)65-44(29-33(4)5)60(84)71(21)48(36(10)11)62(86)73(50)23/h25-26,32-51,74-75H,27-31H2,1-24H3,(H,63,77)(H,64,76)(H,65,78)(H,66,79)(H,67,80)/b26-25+/t37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-/m1/s1

InChI Key

MRNNXUQYWPWWHD-SEDBRQCOSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)[C@@H](C)OC)C)C)C)[C@@H](C)O)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)C(C)OC)C)C)C)C(C)O)O

Origin of Product

United States

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